molecular formula C15H13Cl2NO2 B12999609 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide

2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide

Cat. No.: B12999609
M. Wt: 310.2 g/mol
InChI Key: KWYUSLUCZDLSLW-UHFFFAOYSA-N
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Description

2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide is a substituted benzamide derivative featuring a 2,4-dichlorobenzoyl group linked to a phenyl ring substituted with a 1-hydroxyethyl moiety. This compound belongs to a broader class of benzamides investigated for their biological activities, including antiparasitic, antimicrobial, and cytotoxic properties.

Properties

Molecular Formula

C15H13Cl2NO2

Molecular Weight

310.2 g/mol

IUPAC Name

2,4-dichloro-N-[4-(1-hydroxyethyl)phenyl]benzamide

InChI

InChI=1S/C15H13Cl2NO2/c1-9(19)10-2-5-12(6-3-10)18-15(20)13-7-4-11(16)8-14(13)17/h2-9,19H,1H3,(H,18,20)

InChI Key

KWYUSLUCZDLSLW-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 4-(1-hydroxyethyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways involved in cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzamide Core

The 2,4-dichloro substitution on the benzamide ring is a common feature in several bioactive compounds. For example:

  • N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide () replaces the hydroxyethyl group with a hydrophobic sec-butyl chain, likely enhancing lipophilicity but reducing hydrogen-bonding capacity.

Key Implications :

  • Polar substituents like hydroxyethyl may improve aqueous solubility compared to non-polar groups (e.g., sec-butyl) but could reduce membrane permeability .
Variations in the N-Substituted Phenyl Ring

The para-substituted phenyl ring is a critical structural determinant. Notable analogs include:

Compound Name Substituent on Phenyl Ring Key Properties/Activities Evidence Source
N-(2-Aminoethyl)-2,4-dichloro-N-(2,4-dichlorophenyl)benzamide 2,4-Dichlorophenyl + aminoethyl High yield (98%), Trypanosoma brucei inhibition
5-Chloro-2-hydroxy-N-[4-(trifluoromethyl)phenyl]benzamide Trifluoromethylphenyl + hydroxy Strong cytotoxicity against D. piger Vib-7
2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide Furan-2-ylmethyl Moderate antiparasitic activity

Observations :

  • Hydroxyethyl vs. Aminoethyl: The hydroxyethyl group in the target compound lacks the basic amine present in analogs like compound 12 (), which may reduce interactions with acidic residues in target proteins.
  • Hydroxy vs. Halogen Substituents : The hydroxy group in salicylamides () correlates with potent cytotoxicity, suggesting that the hydroxyethyl group in the target compound could similarly enhance bioactivity through hydrogen bonding or redox modulation.

Biological Activity

2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorobenzamide core with a hydroxyethyl substituent, which influences its interaction with biological targets. The presence of chlorine atoms enhances lipophilicity and may affect the binding affinity to various enzymes and receptors.

The compound's biological effects primarily arise from its interactions with specific molecular targets. The chlorine atoms and the benzamide moiety facilitate binding to enzymes and receptors, modulating their activity. This can lead to inhibition or activation of key biochemical pathways, contributing to its therapeutic effects.

Anticancer Activity

Research indicates that 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.5Induction of apoptosis
HeLa (Cervical Cancer)12.3Inhibition of cell cycle progression
A549 (Lung Cancer)18.7Activation of caspase pathways

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies have shown that it can reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, 2,4-Dichloro-N-(4-(1-hydroxyethyl)phenyl)benzamide has demonstrated antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Case Study 1: Anticancer Efficacy

A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed a dose-dependent decrease in cell viability. The mechanism was linked to the activation of apoptotic pathways, specifically through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2.

Case Study 2: Inflammatory Response Modulation

In an animal model of acute inflammation, administration of the compound significantly reduced edema formation and levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings support its potential use as an anti-inflammatory agent in clinical settings.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound has favorable absorption characteristics with moderate bioavailability. Its metabolic pathway involves hepatic metabolism primarily through cytochrome P450 enzymes, leading to various metabolites that may also exhibit biological activity.

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